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1-Phenyl-3-propyl-pyrazole

Isomeric purity Regioisomer Quality control

1-Phenyl-3-propyl-pyrazole (CAS 91688-39-0) is a defined regioisomer of the phenylpyrazole class, with molecular formula C₁₂H₁₄N₂ and molecular weight 186.25 g·mol⁻¹. It is distinct from the commonly supplied isomeric mixture assigned CAS 65504-93-0, which contains both 3-propyl and 5-propyl regioisomers in unspecified proportions.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 91688-39-0
Cat. No. B1506763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-propyl-pyrazole
CAS91688-39-0
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCC1=NN(C=C1)C2=CC=CC=C2
InChIInChI=1S/C12H14N2/c1-2-6-11-9-10-14(13-11)12-7-4-3-5-8-12/h3-5,7-10H,2,6H2,1H3
InChIKeyZHVUSSKUCZSPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

1-Phenyl-3-propyl-pyrazole (CAS 91688-39-0) Defined Isomer Procurement Guide


1-Phenyl-3-propyl-pyrazole (CAS 91688-39-0) is a defined regioisomer of the phenylpyrazole class, with molecular formula C₁₂H₁₄N₂ and molecular weight 186.25 g·mol⁻¹ . It is distinct from the commonly supplied isomeric mixture assigned CAS 65504-93-0, which contains both 3-propyl and 5-propyl regioisomers in unspecified proportions . This compound is listed as FEMA GRAS No. 3727 for use as a flavoring agent with a characteristic roasted, cooked organoleptic profile [1]. Its utility depends critically on isomeric definition, as the 5-propyl isomer is explicitly not recommended for flavor or fragrance use [2].

Why 1-Phenyl-3-propyl-pyrazole Cannot Be Simply Substituted with Generic Phenylpyrazoles


Phenylpyrazoles bearing different N1-aryl substituents, C3-alkyl chain lengths, or regioisomeric arrangements exhibit divergent physicochemical properties, organoleptic profiles, and regulatory clearances. The target compound's specific C3-propyl substitution pattern delivers a roasted-cooked character, whereas the C3-methyl analog has a higher melting point (34–36 °C) and no established FEMA GRAS status for flavor applications . Critically, the 5-propyl regioisomer (1-Phenyl-5-propyl-1H-pyrazole) is explicitly excluded from flavor and fragrance use by industry reference standards [1], meaning procurement of undefined isomer mixtures (CAS 65504-93-0) carries regulatory compliance risk. JECFA evaluated the material as 'no safety concern at current levels of intake' in 2005 [2], but this evaluation applies to the defined flavoring substance, not to arbitrary phenylpyrazole derivatives. Consequently, sourcing the correct defined isomer with documented purity specifications is essential for both regulatory defensibility and organoleptic consistency.

Quantitative Differentiation Evidence for 1-Phenyl-3-propyl-pyrazole (CAS 91688-39-0) vs. Closest Analogs


Isomeric Definition: CAS 91688-39-0 vs. Isomer Mixture CAS 65504-93-0

1-Phenyl-3-propyl-pyrazole (CAS 91688-39-0) is the structurally defined 3-propyl regioisomer. In commercial channels, phenylpyrazole flavor materials are frequently supplied as the unspecified 3- or 5-propyl mixture under CAS 65504-93-0 . The 5-propyl regioisomer (1-Phenyl-5-propyl-1H-pyrazole) is explicitly classified as 'not for flavor use' and 'not for fragrance use' by authoritative ingredient databases [1]. Procurement under CAS 91688-39-0 ensures a defined chemical structure, whereas CAS 65504-93-0 may contain an indeterminate ratio of the non-compliant 5-propyl isomer.

Isomeric purity Regioisomer Quality control Regulatory compliance

Physicochemical Differentiation: Boiling Point and Density vs. 3-Methyl and 3-Ethyl Analogs

Physicochemical properties of 1-Phenyl-3-alkyl-1H-pyrazoles correlate systematically with C3-alkyl chain length, enabling property-driven selection. The target 3-propyl compound (C12H14N2, MW 186.25) has a predicted boiling point of 289.0±9.0 °C at 760 mmHg and density of 1.0±0.1 g/cm³ . In comparison, the 3-methyl analog (C10H10N2, MW 158.20) boils at 255 °C with density 1.076 g/cm³ , while the 3-ethyl analog (C11H12N2, MW 172.23) has a predicted boiling point of ~278 °C and density of ~1.03 g/cm³ . The ~34 °C boiling point increment from methyl to propyl and the progressive density decrease with increasing chain length provide predictable structure-property relationships for formulation design.

Boiling point Density Alkyl chain length Physicochemical property trends

Regulatory Safety Clearance: JECFA ADI Status vs. Non-Evaluated Analogs

1-Phenyl-3-propyl-pyrazole underwent formal safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) at its 65th meeting (2005), resulting in an ADI classification of 'ACCEPTABLE — No safety concern at current levels of intake when used as a flavouring agent' [1]. The substance holds FEMA GRAS status (No. 3727, Publication 13) and is listed in the FDA EAFUS database as a flavor enhancer and flavoring agent [2]. In contrast, the structurally related 1-Phenyl-5-propyl-1H-pyrazole is explicitly excluded from both flavor and fragrance use categories [3], and 3-methyl and 3-ethyl analogs lack equivalent JECFA safety evaluations for flavoring applications. This established toxicological clearance provides a defensible regulatory pathway for food-grade procurement.

JECFA ADI Food safety Regulatory clearance FEMA GRAS

Organoleptic Specificity: Roasted-Cooked Profile and Defined Concentration Standard

The target compound is characterized organoleptically by a roasted, cooked aroma when evaluated at 0.10% concentration in propylene glycol [1]. Its odor strength is rated as 'high,' with a recommendation to evaluate at 0.10% solution or less [2]. The FEMA GRAS flavor profile descriptor is 'Savory' [3]. This specific sensory signature distinguishes it from other 1-phenylpyrazole derivatives: the 3-methyl analog (CAS 1128-54-7) has no established flavor use in the FEMA GRAS system [4], and the 5-propyl regioisomer is excluded from flavor use entirely [5]. The defined evaluation concentration (0.10% in propylene glycol) provides a reproducible organoleptic benchmark not established for most phenylpyrazole analogs.

Organoleptic Flavor profile Roasted aroma Sensory evaluation Flavor chemistry

Physical Form and Handling: Liquid State vs. Solid Crystalline Methyl Analog

1-Phenyl-3-propyl-pyrazole is described as a colorless to yellow liquid at ambient temperature, with a density range of approximately 1.078–1.081 g/mL at 25 °C and refractive index of 1.428–1.436 . By contrast, the 3-methyl analog (1-Phenyl-3-methyl-1H-pyrazole, CAS 1128-54-7) is a white crystalline solid with a melting point of 34–36 °C . This physical state difference has practical consequences: the liquid propyl compound can be directly incorporated into liquid flavor formulations without pre-melting or dissolution steps, while the solid methyl analog requires additional handling operations that may introduce weighing errors, solvent compatibility issues, or thermal degradation risk.

Physical form Handling Formulation Liquid flavor ingredient

Water Solubility and LogP Differentiation from In-Class Compounds

The target compound exhibits low water solubility (estimated ~70 mg/L at 25 °C for the 5-propyl isomer [1]) with calculated logP values of 3.34 (ChemAxon) to 3.87 (ALOGPS) [2]. While direct experimental solubility data for the pure 3-propyl isomer is limited, the compound is reported as 'Insoluble in water; Soluble in ethanol' . This hydrophobicity profile is characteristic of 1-phenyl-3-alkyl-pyrazoles, with logP increasing predictably with alkyl chain length. The pKa (strongest basic) is estimated at 2.88 [3], indicating very weak basicity that limits protonation-dependent solubility changes across physiological and food pH ranges. These parameters inform solvent selection for flavor delivery systems.

Water solubility LogP Hydrophobicity Partition coefficient

Defined Application Scenarios for 1-Phenyl-3-propyl-pyrazole Based on Verified Evidence


Heat-Processed Savory Food Flavor Formulations

The target compound's boiling point of 289 °C , which exceeds the 3-methyl analog by 34 °C, combined with its roasted-cooked organoleptic profile (0.10% in propylene glycol standard) [1], makes it preferentially suited for baked goods, roasted meat flavors, and other thermally processed savory applications where lower-boiling analogs would experience disproportionate evaporative loss. JECFA's 'no safety concern' determination [2] and FEMA GRAS 3727 status [3] provide the necessary regulatory basis for food product commercialization.

Regulatory-Compliant Food Ingredient Procurement with Defined Isomeric Identity

Purchasing under CAS 91688-39-0 rather than the isomeric mixture CAS 65504-93-0 provides documented isomeric identity that supports quality-by-design principles in food manufacturing. Since the 5-propyl isomer is explicitly classified as 'not for flavor use' [4], undefined mixtures create regulatory vulnerability. The defined isomer's JECFA ADI of 'ACCEPTABLE' and FEMA GRAS listing [2][3] provide the most robust regulatory dossier among available 1-phenylpyrazole flavor candidates.

Liquid Flavor Compounding and Automated Dispensing Systems

The liquid physical state at ambient temperature , with density 1.078–1.081 g/mL at 25 °C and refractive index 1.428–1.436, enables direct volumetric measurement and integration into automated liquid flavor compounding equipment. This contrasts with the 3-methyl analog, a crystalline solid (mp 34–36 °C) , which requires pre-melting with associated thermal degradation risk and additional unit operations. The defined density and refractive index specification also enable inline quality verification by density metering or refractometry.

Hydrophobic Flavor Delivery System Development

With a calculated logP of 3.34–3.87 and estimated water solubility of ~70 mg/L [5][6], the compound is well-suited for development of emulsion-based, encapsulation, or oil-phase flavor delivery systems. The low water solubility and moderate lipophilicity inform rational selection of emulsifiers (HLB-matching), carrier oils, and encapsulation matrices (e.g., spray-dried maltodextrin systems) for aqueous food products such as soft drinks, frozen dairy, and gel desserts at the FEMA-reported usage levels of 1.0 ppm [7].

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